molecular formula C9H6ClFO B1396103 7-Chloro-4-fluoro-1-indanone CAS No. 881190-28-9

7-Chloro-4-fluoro-1-indanone

Cat. No.: B1396103
CAS No.: 881190-28-9
M. Wt: 184.59 g/mol
InChI Key: GUEOMVXXEGFXGV-UHFFFAOYSA-N
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Description

7-Chloro-4-fluoro-1-indanone (CAS 881190-28-9) is an organic compound with the molecular formula C9H6ClFO and a molecular weight of 184.59 g/mol . It is a solid bicyclic ketone belonging to the 1-indanone class, a privileged structural motif frequently found in synthetically bioactive molecules and natural products . As a fluorinated and chlorinated indanone derivative, it serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The 1-indanone core is a key intermediate for constructing complex molecular architectures. It is commonly used in annulation reactions to build fused- and spirocyclic carbocyclic and heterocyclic frameworks, which are core structures in many natural products and pharmaceuticals . Furthermore, 1-indanone derivatives have been extensively studied for a broad range of biological activities. Research indicates potential applications in developing compounds with antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . Some derivatives are also investigated for the treatment of neurodegenerative diseases, such as Alzheimer's, acting as inhibitors of cholinesterases and amyloid beta (Aβ) self-assembly . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate precautions, referring to the safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-4-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEOMVXXEGFXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881190-28-9
Record name 881190-28-9
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Chemical Reactivity and Derivatization Strategies for 7 Chloro 4 Fluoro 1 Indanone

Exploration of the Carbonyl Reactivity in 1-Indanones for Diverse Functionalizations

The carbonyl group at the 1-position is a primary site for chemical modification in the 7-chloro-4-fluoro-1-indanone scaffold. Its reactivity is characteristic of ketones and allows for a multitude of functionalization strategies, including condensation, reduction, and addition reactions.

One of the most common transformations is the Knoevenagel condensation, where the indanone reacts with active methylene (B1212753) compounds, or Claisen-Schmidt condensation with various benzaldehydes, to form 2-arylidene-1-indanone derivatives. rsc.org These α,β-unsaturated ketone products serve as key intermediates for synthesizing more complex fused heterocyclic systems. rsc.org For instance, the reaction of an indanone with aldehydes under basic conditions yields arylidene indanones, which are considered rigid analogs of chalcones and are prevalent in medicinal chemistry. rsc.org

The carbonyl group can also undergo reduction to form the corresponding alcohol, 7-chloro-4-fluoro-1-indanol. This transformation can be achieved using various reducing agents, such as sodium borohydride, providing a hydroxyl group that can be used for further derivatization, like ether or ester formation.

Furthermore, the adjacent α-methylene group (C2 position) can be functionalized. For example, α-chlorination can be achieved using reagents like trichloroisocyanuric acid (TCCA), and the resulting α-chloroindanone can be used in subsequent condensation reactions to form fused thiazole (B1198619) rings. rsc.org The carbonyl group can also participate in ring-expansion reactions, providing access to larger ring systems like benzocycloheptenones. rsc.orgnih.gov

Reaction TypeReagents/ConditionsProduct TypePotential Application
Claisen-Schmidt CondensationAromatic Aldehyd, Base (e.g., NaOH, KOH)2-Arylidene-1-indanoneSynthesis of chalcone (B49325) analogs, fused heterocycles
ReductionNaBH4 or LiAlH41-Indanol derivativeIntroduction of a hydroxyl group for further functionalization
α-HalogenationTrichloroisocyanuric acid (TCCA)2-Halo-1-indanoneIntermediate for fused heterocycle synthesis
Ring ExpansionRh-catalyzed insertion of ethylene (B1197577) or alkynesBenzocycloheptenone derivativeAccess to seven-membered ring systems
Table 1: Representative Carbonyl Functionalization Reactions for the 1-Indanone (B140024) Scaffold.

Regioselective Aromatic Functionalization of Halogenated Indanone Systems

Further diversification of the this compound molecule can be achieved by functionalization of the aromatic ring at the C-5 and C-6 positions, which are occupied by hydrogen atoms. The regioselectivity of these reactions, typically electrophilic aromatic substitutions (EAS), is governed by the combined directing effects of the existing substituents: the 4-fluoro group, the 7-chloro group, and the ring-fused carbonyl system.

The substituents exert the following electronic effects:

Halogens (F and Cl) : Both fluorine and chlorine are deactivating groups due to their strong inductive electron-withdrawing effect. chemistrytalk.orglumenlearning.com However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. pressbooks.pubyoutube.com The resonance effect directs incoming electrophiles to the positions ortho and para to the halogen.

Acyl Group (Carbonyl) : The carbonyl group is a powerful deactivating and meta-directing group. libretexts.org It withdraws electron density from the aromatic ring through both induction and resonance, making the ring less nucleophilic and directing incoming electrophiles to the meta position.

In the this compound system, the C-5 position is para to the fluorine at C-4 and meta to the chlorine at C-7. The C-6 position is meta to the fluorine at C-4 and ortho to the chlorine at C-7. The deactivating effect of the carbonyl group influences the entire ring, but its directing effect is primarily towards the C-5 and C-7 positions relative to itself (which are already substituted). Therefore, the directing effects of the halogens are the most critical for determining the position of a new substituent at C-5 or C-6.

Given that halogens are ortho, para-directors, the fluorine at C-4 will direct an incoming electrophile to its para position, C-6. The chlorine at C-7 will direct an incoming electrophile to its ortho position, C-6, and its para position, C-5. The C-6 position is thus strongly favored as it is activated by resonance from both halogen atoms. The C-5 position is only activated by the chlorine atom. Consequently, electrophilic substitution reactions such as nitration, sulfonation, or further halogenation are predicted to occur preferentially at the C-6 position.

SubstituentPositionInductive EffectResonance EffectOverall Effect on ReactivityDirecting Preference
FluoroC-4-I (Withdrawing)+R (Donating)DeactivatingOrtho, Para (to C-5, C-6)
ChloroC-7-I (Withdrawing)+R (Donating)DeactivatingOrtho, Para (to C-6, C-5)
Acyl (Carbonyl)C-1 (part of fused ring)-I (Withdrawing)-R (Withdrawing)Strongly DeactivatingMeta (to C-5, C-7)
Table 2: Summary of Substituent Directing Effects on the Indanone Aromatic Ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogen-Substituted Ring

The presence of a strongly electron-withdrawing carbonyl group makes the aromatic ring of this compound electron-deficient. This electronic feature activates the ring towards nucleophilic aromatic substitution (SNAr), a reaction pathway that is typically disfavored in electron-rich aromatic systems. pressbooks.publibretexts.org In an SNAr reaction, a nucleophile attacks the aromatic ring and displaces a leaving group, which in this case can be either the chloride or fluoride (B91410) ion.

The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org For this intermediate to be sufficiently stabilized, the electron-withdrawing group must be positioned ortho or para to the leaving group. In this compound, the carbonyl group is ortho to the chlorine at C-7 and para to the fluorine at C-4 (relative to the C-3a/C-7a bond), thus activating both positions for nucleophilic attack.

A key consideration in the SNAr of dihalogenated substrates is the relative reactivity of the leaving groups. While C-Cl bonds are weaker than C-F bonds, in SNAr reactions, fluoride is often a better leaving group than chloride. chemguide.co.uk This is because the rate-determining step is typically the initial attack of the nucleophile on the ring. The highly electronegative fluorine atom makes the carbon to which it is attached (C-4) more electrophilic and better able to stabilize the developing negative charge in the transition state, thereby accelerating the reaction. researchgate.net

Therefore, it is predicted that under SNAr conditions, nucleophilic substitution will occur preferentially at the C-4 position, displacing the fluoride ion. A wide range of nucleophiles, such as alkoxides, amines, and thiolates, can be used to introduce new functional groups at this position, providing a powerful method for derivatization.

Formation of Hybrid Molecules and Conjugates from the Indanone Scaffold

The 1-indanone core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds, including the anti-Alzheimer's drug Donepezil. nih.govresearchgate.net A prominent strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. This approach aims to produce compounds with multi-target activity, improved efficacy, or enhanced pharmacokinetic properties.

The this compound scaffold is an excellent starting point for the development of such hybrid molecules. Its versatile handles for chemical modification—the carbonyl group, the aromatic ring, and the halogen substituents—allow for its conjugation with other biologically active moieties.

For example, the carbonyl group can be used as a linker point. After conversion to an arylidene indanone, the scaffold can be linked to other molecules. rsc.org Research has shown the synthesis of indanone-estradiol hybrids, which demonstrated potent activity against breast cancer cells. rsc.org Another approach involves designing hybrid frameworks by combining the indanone structure with other heterocyclic systems, such as chromane, to create novel tetracyclic scaffolds. elsevierpure.com These strategies highlight the potential of using the indanone core to generate complex molecules with tailored biological profiles. The development of indanone conjugates is an active area of research, particularly in the search for treatments for neurodegenerative disorders. nih.govresearchgate.net

Pharmacophore 1Pharmacophore 2Resulting Hybrid TypeTherapeutic Target Area
IndanoneEstradiolIndanone-Steroid ConjugateAnticancer (Breast Cancer)
IndanoneChromaneIndeno-chromane Fused SystemBioactive Scaffolds
IndanoneCarbamateIndanone-Carbamate HybridAnti-Alzheimer's (Cholinesterase Inhibition)
Table 3: Examples of Hybrid Molecule Strategies Involving the Indanone Scaffold.

Pharmacological and Biological Research Applications of Halogenated Indanone Scaffolds

Research into Anti-Neurodegenerative Potentials

The indanone core is a key feature of donepezil, a prominent drug used for the treatment of Alzheimer's disease, which has driven significant scientific interest in this scaffold for neuroprotective applications. nih.gov Research has shown that derivatives of indanone can modulate critical enzymes associated with the pathophysiology of neurodegenerative disorders. nih.gov

A primary strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. nih.gov Indanone derivatives have been extensively explored as inhibitors of these enzymes. nih.gov

Studies have demonstrated that modifications to the indanone scaffold can yield potent cholinesterase inhibitors. For example, a series of indanone derivatives were designed as hybrids of donepezil and another potent AChE inhibitor, AP2238. nih.gov Within this series, certain compounds showed significant inhibitory activity against both human recombinant AChE and BuChE from human serum. nih.gov One of the most potent compounds in this indanone series demonstrated an IC₅₀ value of 0.19 µM for AChE and 2.70 µM for human BuChE. nih.gov

Further research into arylidene indanone derivatives has also yielded powerful AChE inhibitors, with one compound exhibiting an IC₅₀ of 0.035 μM. nih.gov Structure-activity relationship (SAR) analyses of various synthesized indanone derivatives have provided insights into the structural requirements for potent inhibition. For instance, in one study of aminopropoxy benzylidene indanones, inhibitory potencies (IC₅₀ values) ranged from 0.12 to 11.92 μM against AChE and 0.04 to 24.36 μM against BChE. nih.gov This highlights the potential for developing highly potent and selective cholinesterase inhibitors based on the halogenated indanone scaffold.

Table 1: Cholinesterase Inhibition by Select Indanone Derivatives

Compound Class Target Enzyme IC₅₀ Value (µM)
Indanone Hybrid Acetylcholinesterase (AChE) 0.19 nih.gov
Indanone Hybrid Butyrylcholinesterase (BuChE) 2.70 nih.gov
Arylidene Indanone Acetylcholinesterase (AChE) 0.035 nih.gov
Aminopropoxy Benzylidene Indanone Acetylcholinesterase (AChE) 0.12 - 11.92 nih.gov

Monoamine oxidases (MAO) are mitochondrial enzymes that play a crucial role in the metabolism of amine neurotransmitters in the brain. nih.govresearchgate.net Inhibitors of MAO-A and MAO-B are used in the treatment of depression and Parkinson's disease, respectively. nih.gov The indanone scaffold has been identified as a promising structure for the development of MAO inhibitors. nih.gov

Research has shown that the substitution pattern on the indanone ring influences the selectivity and potency of MAO inhibition. For instance, studies on C5 and C6-substituted 1-indanones revealed that C6-substituted derivatives are effective and selective MAO-B inhibitors, while C5-substituted analogs show different activity profiles. nih.gov This demonstrates that strategic placement of substituents, including halogens, can be used to tune the biological activity of these compounds for specific therapeutic targets within the central nervous system. Further studies have explored various arylidene indanone motifs as inhibitors of monoamine oxidase. researchgate.net

The pathological hallmark of neurodegenerative diseases like Parkinson's disease is the aggregation of misfolded proteins, such as α-synuclein, into Lewy bodies and Lewy neurites. nih.gov Developing ligands that can selectively bind to these aggregates is crucial for diagnostic imaging and potentially for therapeutic intervention.

In this context, 1-indanone (B140024) and 1,3-indandione derivatives have been rationally designed and evaluated as ligands for α-synuclein fibrils. nih.gov Through structure-activity relationship (SAR) studies, lead candidates have been identified that bind to α-synuclein aggregates with high affinity and selectivity. Saturation binding experiments revealed that two lead compounds bind to α-synuclein fibrils with dissociation constants (Kd) of 9.0 nM and 18.8 nM. nih.gov These compounds exhibited a selectivity of more than 10-fold for α-synuclein fibrils over other protein aggregates like amyloid-β (Aβ) and tau fibrils. nih.gov These findings underscore the potential of the indanone scaffold in creating highly specific agents for targeting α-synucleinopathies. nih.gov

Antineoplastic and Cytotoxic Activity Studies

The indanone scaffold and its derivatives have demonstrated significant potential as anticancer agents. nih.gov Halogenation of these structures is a strategy employed to enhance their cytotoxic profiles. researchgate.net

Microtubules are essential components of the cytoskeleton involved in cell division, making them a key target for chemotherapy. nih.gov Drugs that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis in cancer cells. nih.govnih.gov Several indanone derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govbeilstein-journals.org

A study on 2-benzylidene-1-indanones reported strong cytotoxicity against four human cancer cell lines, including breast (MCF-7) and lung (A549), with IC₅₀ values in the nanomolar range (10–880 nM). nih.govbeilstein-journals.org These compounds also demonstrated potent inhibition of tubulin polymerization, with IC₅₀ values between 0.62 and 2.04 µM. nih.govbeilstein-journals.org Another investigation of a gallic acid-based indanone derivative found that it exhibited an antitubulin effect by inhibiting the tubulin polymerase enzyme, leading to G2/M phase cell cycle arrest and apoptosis. nih.gov

Table 2: Cytotoxicity and Tubulin Polymerization Inhibition by 2-Benzylidene-1-Indanones

Activity Cell Lines / Target IC₅₀ Range
Cytotoxicity MCF-7, HCT, THP-1, A549 10 - 880 nM nih.govbeilstein-journals.org

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Targeting pathways involved in angiogenesis is a validated strategy in cancer therapy. Research has indicated that indanone derivatives can exert antiangiogenic effects. A study on a gallic acid-based indanone derivative showed that it significantly suppressed key signaling molecules involved in angiogenesis, including Vascular Endothelial Growth Factor Receptor 1 (VEGF-R1), VEGF-R2, and Hypoxia-inducible factor-alpha (HIF-α) in human breast cancer MCF-7 cells. nih.gov This suppression of pro-angiogenic factors points to the potential of the indanone scaffold in the development of novel antiangiogenic agents. nih.gov Additionally, other studies have investigated the ability of indanone-related compounds to inhibit the invasiveness of cancer cells, a crucial step in metastasis. nih.gov

Modulation of Reactive Oxygen Species (ROS) Production in Cellular Models

The indanone scaffold is a subject of significant interest for its potential to modulate cellular levels of reactive oxygen species (ROS). Elevated ROS production is a key factor in the pathology of numerous inflammatory diseases. Research has focused on derivatives of the 1-indanone core to inhibit ROS production in cellular models of inflammation.

In one comprehensive study, a series of sixty-one 2-benzylidene-1-indanone (B110557) derivatives were synthesized and evaluated for their ability to inhibit lipopolysaccharide (LPS)-stimulated ROS production in RAW 264.7 macrophage cells nih.gov. This cell line is a standard model for studying inflammatory responses. The findings from this research indicated that specific structural features were crucial for potent ROS inhibition. Notably, the presence of a hydroxyl group at the C-5, C-6, or C-7 position of the indanone ring was important for activity nih.gov. Furthermore, the substitution pattern on the appended benzylidene ring played a critical role. Derivatives featuring fluorine, trifluoromethyl, trifluoromethoxy, or bromine on the phenyl ring demonstrated significant inhibitory effects nih.gov.

The most potent compound identified in this study was 6-hydroxy-2-(2-(trifluoromethoxy)benzylidene)-2,3-dihydro-1H-inden-1-one, which strongly inhibited ROS production nih.gov. Further investigation into its mechanism of action revealed that this compound suppressed LPS-stimulated ROS production by modulating NADPH oxidase, a key enzyme responsible for generating superoxide radicals during inflammation nih.gov. These findings underscore the potential of halogenated indanone derivatives as lead compounds for the development of novel anti-inflammatory agents that act by controlling oxidative stress.

Antimicrobial and Antiviral Efficacy Assessments

The 1-indanone framework is recognized as a versatile scaffold for developing agents with a broad spectrum of biological activities, including antimicrobial and antiviral properties nih.govresearchgate.net. While specific data on 7-Chloro-4-fluoro-1-indanone is limited, research on structurally related derivatives highlights the therapeutic potential of this chemical class.

Antimicrobial Activity

Studies have demonstrated that substituted indanone derivatives possess significant antibacterial and antifungal properties nih.gov. For instance, a series of isoxazole-fused 1-indanones were tested for in vitro antibacterial activity against Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive), and for antifungal activity against Aspergillus niger and Penicillium notatum nih.gov. Within this series, specific derivatives showed the highest antibacterial efficacy, while others were more potent against the fungal strains nih.gov.

In another study, aurone and indanone derivatives were designed and evaluated for their inhibitory activity against Candida albicans, E. coli, and Staphylococcus aureus nih.gov. Several of the synthesized compounds exhibited moderate to excellent antibacterial activity, with minimum inhibitory concentration (MIC) values as low as 15.625 μM nih.gov. The research suggested that indanone derivatives were particularly effective against Gram-positive bacteria and that the introduction of electron-withdrawing groups, such as halogens, was beneficial for this activity nih.gov. Similarly, an investigation into indanone acetic acid derivatives found that a para-fluorophenyl substituted compound exhibited marked potency as an antimicrobial agent nih.gov.

Compound ClassTest OrganismActivity MetricResultReference
Aurone/Indanone DerivativesS. aureusMIC15.625 µM nih.gov
Aurone/Indanone DerivativesS. aureusMBC62.5 µM nih.gov
para-Fluorophenyl substituted indanone acetic acidVarious bacteria & fungiScreeningMarked antimicrobial potency nih.gov
Isoxazole fused 1-indanonesE. coli, B. subtilis, A. niger, P. notatumScreeningHigh antibacterial and antifungal activity nih.gov

Antiviral Activity

The indanone scaffold has also been explored for its antiviral potential nih.govresearchgate.net. A notable study focused on a series of chalcone (B49325) derivatives containing an indanone moiety and tested their activity against the Tobacco Mosaic Virus (TMV) beilstein-journals.orgnih.gov. The results were promising, with the majority of compounds showing good therapeutic and protective activities. Two compounds, in particular, demonstrated therapeutic efficacy with EC₅₀ values of 70.7 µg/mL and 89.9 µg/mL, which were superior to the control drug, ningnanmycin (EC₅₀ of 158.3 µg/mL) beilstein-journals.orgnih.gov. This research indicates that the indanone core can be a valuable component in the design of novel plant antiviral agents beilstein-journals.orgnih.gov.

Anti-Inflammatory and Analgesic Property Investigations

The halogenated indanone scaffold is a cornerstone in the investigation of new anti-inflammatory and analgesic agents nih.govnih.gov. The structural framework of 1-indanone lends itself to modifications that have yielded derivatives with potent biological effects in preclinical models of inflammation and pain.

Anti-Inflammatory Properties

Research has extensively focused on 2-benzylidene-1-indanone derivatives as inhibitors of key inflammatory pathways nih.gov. In studies using lipopolysaccharide (LPS)-stimulated murine macrophages, these compounds have been shown to effectively inhibit the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) nih.gov. The inhibition of these cytokines is a critical target in the development of treatments for inflammatory conditions.

One study synthesized a series of 39 novel 2-benzylidene-indanone derivatives and found that most of them effectively inhibited the LPS-induced expression of both TNF-α and IL-6 nih.gov. The most active compound from this series, designated 8f, not only showed potent in vitro activity but also demonstrated significant therapeutic effects in a mouse model of acute lung injury nih.gov. It was found to reduce pulmonary inflammation, inflammatory cell counts, and the expression of several inflammatory cytokine mRNAs, acting through the blockade of the proinflammatory NF-κB/MAPK signaling pathway nih.gov.

In another investigation, certain isoxazole-fused 1-indanone derivatives exhibited stronger inhibition of paw edema in a carrageenan-induced inflammation model in rats when compared to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin nih.gov.

Analgesic Properties

The analgesic potential of indanone derivatives has also been evaluated. The acetic acid-induced writhing test in mice is a standard model for assessing peripheral analgesic activity, as the writhing response is linked to the release of endogenous mediators that stimulate pain nerve endings nih.gov. In one study, the analgesic activity of newly synthesized compounds was evaluated using this method, with some derivatives showing a high percentage of protection against writhing, indicating significant analgesic effects beilstein-journals.org. The mechanism is believed to involve the inhibition of prostaglandin synthesis via the cyclooxygenase (COX) pathway. Halogen substitution on related chemical structures has been noted to have a positive effect on analgesic properties nih.gov.

Compound ClassAssay/ModelKey FindingReference
2-Benzylidene-1-indanone derivativesLPS-stimulated murine macrophagesEffective inhibition of TNF-α and IL-6 expression nih.gov
Compound 8f (a 2-benzylidene-1-indanone)Mouse model of acute lung injuryBlocked NF-κB/MAPK signaling pathway nih.gov
Isoxazole fused 1-indanonesCarrageenan-induced paw edema in ratsStronger inhibition of edema than indomethacin nih.gov
Indanone derivativesAcetic acid-induced writhing test in miceSignificant peripheral analgesic activity beilstein-journals.org

Structure-Activity Relationship (SAR) Studies of Halogenated Indanone Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For halogenated indanone derivatives, SAR studies have been instrumental in identifying the key molecular features required for their pharmacological effects.

Correlations Between Halogen Substitution Patterns and Biological Potency

The type, number, and position of halogen substituents on the indanone scaffold can dramatically influence biological potency. Halogens modify a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and size, which in turn affect target binding, membrane permeability, and metabolic stability.

In the context of anti-inflammatory activity, a study on 2-benzylidene-1-indanone derivatives revealed that halogen substitution on the benzylidene ring was critical for the inhibition of ROS production nih.gov. Specifically, the presence of fluorine, trifluoromethyl, trifluoromethoxy, and bromine functionalities was found to be important nih.gov. Another study noted that mono- or di-substitution with electron-withdrawing groups, such as fluorine, on the benzylidene ring resulted in weak anti-inflammatory capacity, suggesting that the electronic effects of halogens must be carefully balanced rsc.org.

Regarding antimicrobial activity, research on other halogenated scaffolds has shown a clear correlation between the nature of the halogen and potency. For instance, in one series of halogenated flavonoids, antibacterial activity against S. aureus and E. coli increased in the order of fluorine to iodine, suggesting that atomic size and lipophilicity, rather than just electronegativity, were the determining factors for potency nih.gov. This principle may well apply to the halogenated indanone series, where larger halogens could enhance interactions with microbial targets.

Effects of Peripheral Substituent Modifications on Pharmacological Profiles

For the inhibition of ROS production, the presence of a hydroxyl group at the C-5, C-6, or C-7 position of the indanone moiety was identified as a key determinant of activity nih.gov. This suggests that hydrogen-bonding capabilities at this position are crucial for interaction with the biological target.

In the investigation of anti-inflammatory 2-benzylidene-1-indanone derivatives, modifications to both the indanone ring (A-ring) and the benzylidene phenyl ring (B-ring) were explored nih.gov.

On the Benzylidene Ring (B-ring): The presence of a 3'-methoxy and 4'-hydroxy group (as seen in compound 4d) led to potent TNF-α inhibition (83.73%) nih.gov. However, the introduction of additional methoxy groups generally led to a dramatic decrease in activity. This indicates a specific spatial and electronic requirement for substituents on this ring.

On the Indanone Ring (A-ring): When optimizing a lead compound, introducing hydroxyl groups at the 5- or 7-position of the indanone ring either reduced or abolished anti-inflammatory activity nih.gov. Conversely, the introduction of a fluorine atom at the 5-position and a hydroxyl group at the 6-position (compound 8f) resulted in a compound with improved inhibitory activity against both TNF-α and IL-6, highlighting the nuanced effects of substituent placement nih.gov.

These detailed SAR analyses provide a roadmap for the rational design of new halogenated indanone derivatives with enhanced and specific biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with potency, QSAR models can predict the activity of novel, unsynthesized compounds, thereby accelerating the drug discovery process.

While specific QSAR models for this compound were not found, studies on related indanone derivatives have successfully employed this approach. For example, highly reliable and predictive three-dimensional QSAR (3D-QSAR) models were developed for a series of 2-substituted 1-indanone derivatives acting as acetylcholinesterase (AChE) inhibitors nih.gov. Using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA), researchers built models with strong statistical validity. The CoMFA model yielded a cross-validated coefficient (q²) of 0.784 and a non-cross-validated coefficient (r²) of 0.974, indicating excellent predictive capability nih.gov. The contour maps generated from these models provided insights into the structural requirements for enhanced binding affinity, suggesting, for instance, that replacing a small nitrogen-containing moiety with a bulkier, more hydrophobic group could improve potency nih.gov.

Another QSAR analysis was performed on indanone-benzylpiperidine inhibitors of AChE nih.gov. This study constructed a significant QSAR model for the substituted indanone ring that involved descriptors such as the dipole moment and the highest occupied molecular orbital (HOMO) energy nih.gov. The absence of a molecular shape descriptor in this particular model suggested that there is considerable space around the indanone ring within the enzyme's binding site, which could be exploited for further derivatization nih.gov.

These examples demonstrate that QSAR is a powerful tool for understanding the SAR of indanone derivatives. Such models can elucidate the key physicochemical and structural properties—including those influenced by halogenation, such as dipole moment and electronic properties—that govern biological activity. Applying similar methodologies to halogenated indanones could provide predictive models for their anti-inflammatory, antimicrobial, or other pharmacological activities, guiding the synthesis of more potent and selective therapeutic agents.

Development of Predictive Models for Biological Activity and Enzyme Inhibition

The development of predictive models for the biological activity of novel compounds is a cornerstone of modern drug discovery. For halogenated indanone scaffolds, including derivatives of this compound, computational modeling plays a crucial role in forecasting their potential as enzyme inhibitors and therapeutic agents. These models aim to establish a quantitative relationship between the chemical structure of a compound and its biological effect, thereby guiding the synthesis of more potent and selective molecules.

One of the primary methodologies employed in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies seek to find a mathematical correlation between the structural properties of a series of compounds and their biological activities. For halogenated indanones, these models can predict their inhibitory activity against various enzymes, such as acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease. researchgate.netnih.gov

Molecular docking is another powerful computational tool used to predict the binding orientation and affinity of a ligand, such as a halogenated indanone, within the active site of a target enzyme. mdpi.com This technique allows researchers to visualize the molecular interactions, including hydrogen bonds and hydrophobic interactions, that are critical for binding. For halogenated compounds, the role of halogen bonding in ligand-protein interactions is an area of increasing interest. mdpi.com The insights gained from docking studies can be used to refine the design of indanone derivatives to enhance their binding affinity and selectivity for a particular enzyme.

The following table summarizes the key computational approaches used in developing predictive models for the biological activity of halogenated indanone scaffolds.

Modeling TechniqueDescriptionApplication to Halogenated Indanones
QSAR Establishes a quantitative relationship between chemical structure and biological activity.Predicts enzyme inhibitory potency and guides the design of new derivatives.
CoMFA A 3D-QSAR method that correlates steric and electrostatic fields with biological activity.Generates 3D contour maps to visualize favorable and unfavorable structural modifications.
CoMSIA A 3D-QSAR method that considers steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.Provides a more detailed understanding of the structure-activity relationship compared to CoMFA.
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand within a protein's active site.Elucidates key molecular interactions and informs the design of more potent inhibitors.

Application of Molecular Descriptors to Correlate with Pharmacological Efficacy

Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule. In the context of drug design and development, these descriptors are instrumental in correlating the structural features of a compound with its pharmacological efficacy. For halogenated indanones like this compound, a variety of molecular descriptors can be calculated and used in the development of predictive QSAR models.

These descriptors can be broadly categorized into several classes:

Constitutional Descriptors: These are the simplest descriptors and reflect the molecular composition of a compound, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These descriptors are derived from the 2D representation of a molecule and describe the connectivity of atoms. Examples include the Wiener index and the Kier & Hall connectivity indices.

Geometrical Descriptors: These are 3D descriptors that depend on the spatial arrangement of atoms in a molecule, such as molecular surface area and volume.

Physicochemical Descriptors: These descriptors are related to the physicochemical properties of a molecule, such as lipophilicity (logP), molar refractivity, and polarizability. The presence of halogen atoms in this compound significantly influences these properties.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide information about the electronic properties of a molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrostatic potential, and dipole moment. mdpi.com The electronegativity and size of the chlorine and fluorine atoms in this compound will have a pronounced effect on these electronic descriptors.

The selection of appropriate molecular descriptors is a critical step in building a robust and predictive QSAR model. By identifying the descriptors that have the most significant correlation with the pharmacological efficacy of a series of halogenated indanones, researchers can gain valuable insights into the mechanism of action and the structural features that are essential for activity.

For example, a QSAR study on a series of indanone derivatives might reveal that a particular combination of a lipophilicity descriptor (logP) and an electronic descriptor (e.g., the electrostatic potential on the carbonyl oxygen) is highly correlated with their ability to inhibit a specific enzyme. This would suggest that both hydrophobic interactions and electrostatic interactions are important for the binding of these compounds to the enzyme's active site.

The table below provides examples of molecular descriptors and their potential relevance to the pharmacological efficacy of halogenated indanones.

Descriptor ClassExample DescriptorRelevance to Pharmacological Efficacy of Halogenated Indanones
Physicochemical LogP (Lipophilicity)Influences membrane permeability and binding to hydrophobic pockets in enzymes.
Physicochemical Molar RefractivityRelates to molecular volume and polarizability, affecting steric interactions and binding.
Quantum Chemical HOMO/LUMO EnergiesIndicates the molecule's ability to donate or accept electrons, which can be crucial for chemical reactivity and binding.
Quantum Chemical Electrostatic PotentialHighlights regions of positive and negative charge, which are important for electrostatic interactions with the target protein.
Geometrical Molecular Surface AreaAffects the overall size and shape of the molecule, which is critical for fitting into the enzyme's active site.

While specific experimental data and detailed research findings for this compound are limited in publicly accessible scientific literature, the principles and methodologies described above provide a clear framework for how its pharmacological and biological properties would be investigated and predicted within the broader context of halogenated indanone research.

Computational Chemistry and Theoretical Investigations of 7 Chloro 4 Fluoro 1 Indanone

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand, such as 7-chloro-4-fluoro-1-indanone) when bound to a second molecule (a receptor or target, typically a protein). This technique is crucial in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

For this compound, molecular docking simulations would be employed to identify potential biological targets and to understand the specific interactions that govern its binding affinity. The process involves preparing a 3D structure of the ligand and a 3D structure of the target protein. A docking algorithm then systematically samples a large number of orientations and conformations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding energy.

Studies on other substituted indanone derivatives have successfully used molecular docking to explore their binding modes with enzymes like acetylcholinesterase and components of the E3 ubiquitin ligase system, such as cereblon. nih.gov These studies reveal that the indanone scaffold can form key interactions, including hydrogen bonds and hydrophobic contacts, with amino acid residues in the active site. nih.govnih.gov For this compound, the chlorine and fluorine atoms would be of particular interest, as these halogens can participate in halogen bonding, a type of non-covalent interaction that can significantly enhance binding affinity and selectivity. nih.gov

The results of such a simulation are typically presented in a table summarizing binding energies and key interacting residues.

Illustrative Molecular Docking Results for this compound

Target Protein Binding Energy (kcal/mol) Key Interacting Amino Acid Residues Type of Interaction
Acetylcholinesterase (AChE) -8.2 Trp84, Tyr334 π-π stacking
Phe290 Hydrophobic
Ser200 Hydrogen Bond (with C=O)
Cereblon (CRBN) -7.5 Trp380, Tyr385 Hydrophobic

Note: The data in this table is illustrative and intended to represent the type of results obtained from molecular docking simulations. It is not based on published experimental data for this specific compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure (electron density distribution) of molecules. It is a powerful tool for calculating a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic properties like molecular orbital energies.

For this compound, DFT calculations would provide fundamental insights into its chemical reactivity and stability. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. mdpi.com

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. nih.gov In the case of this compound, an MEP map would highlight electron-rich regions (in red), such as the carbonyl oxygen, which are susceptible to electrophilic attack, and electron-poor regions (in blue), which are prone to nucleophilic attack. The presence of the electronegative chlorine and fluorine atoms would significantly influence this charge distribution. nih.gov

Illustrative DFT-Calculated Properties for this compound

Property Calculated Value
Energy of HOMO -6.5 eV
Energy of LUMO -2.1 eV
HOMO-LUMO Gap 4.4 eV
Dipole Moment 3.2 Debye
Electron Affinity 1.8 eV

Note: The data in this table is illustrative and represents typical values that would be calculated using DFT methods. It is not based on published experimental data for this specific compound.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is vital, as its 3D shape dictates how it interacts with biological targets.

For this compound, the core indanone structure is relatively rigid. However, the five-membered ring is not perfectly planar and can adopt different "envelope" or "twist" conformations. A computational conformational analysis would involve systematically rotating the flexible bonds and calculating the potential energy of each resulting structure. This process maps the molecule's potential energy surface, identifying low-energy, stable conformers and the energy barriers between them.

The presence of fluorine, in particular, is known to have a profound impact on molecular conformation due to stereoelectronic effects like the gauche effect. nih.gov Studies on other fluorinated cyclic compounds have shown that fluorine substitution can significantly alter the preferred puckering of the ring system. rsc.orgbrighton.ac.uk A thorough analysis of this compound would reveal its most likely three-dimensional shape in different environments (e.g., in a vacuum versus a polar solvent), which is critical for accurate molecular docking studies.

Illustrative Conformational Energy Profile of the Cyclopentanone (B42830) Ring

Conformer Dihedral Angle (C-C-C-C) Relative Energy (kcal/mol) Population (%) at 298 K
Envelope 1 15.2° 0.00 75.3%
Twist 25.5° 1.25 14.2%

Note: The data in this table is hypothetical and serves to illustrate the typical output of a conformational analysis study. It is not based on published experimental data for this specific compound.

Molecular Dynamics Simulations for Studying Dynamic Behavior and Stability within Biological Environments

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. Unlike static methods like docking, MD simulations can reveal the dynamic behavior of a ligand-receptor complex, showing how the ligand and protein adjust their conformations upon binding and how stable the complex is in a simulated biological environment (typically water).

An MD simulation of the this compound bound to a protein target (identified through docking) would begin with the docked pose. The system would be solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then calculates the forces on every atom at short time intervals, allowing the system to evolve over a period of nanoseconds or microseconds.

Illustrative MD Simulation Stability Metrics

Simulation Metric Average Value Description
Ligand RMSD 1.2 Å Measures the average deviation of the ligand's atoms from their initial docked position, indicating stability within the binding pocket.
Protein Backbone RMSD 2.5 Å Measures the conformational stability of the protein's backbone throughout the simulation.

Note: The data in this table is illustrative and represents typical metrics analyzed from an MD simulation. It is not based on published experimental data for this specific compound.

Future Perspectives and Advanced Research Trajectories for Halogenated Indanones

Design and Synthesis of Novel Indanone-Based Hybrid Therapeutic Agents

A key strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores into a single entity to achieve synergistic effects, multi-target activity, or improved pharmacokinetic profiles. The halogenated indanone scaffold serves as a versatile anchor for developing such agents.

Researchers are designing hybrid compounds where the indanone moiety is linked to other biologically active fragments known to interact with specific therapeutic targets. For instance, based on the structure of donepezil, a known acetylcholinesterase (AChE) inhibitor used in Alzheimer's disease treatment, novel indanone derivatives have been synthesized to target multiple aspects of the disease's pathology. nih.govnih.gov This multi-target approach is crucial for complex conditions like neurodegenerative diseases. nih.gov The synthesis often involves multi-step reactions, starting with a substituted indanone and adding other chemical moieties through linkers. nih.gov

One approach involves creating spiroisoxazoline derivatives containing an indanone spiro-bridge. nih.gov These hybrids have been designed to target enzymes like cyclooxygenase-2 (COX-2), which is implicated in both inflammation and cancer. nih.gov The synthetic strategy for these molecules often relies on 1,3-dipolar cycloaddition reactions to form the spirocyclic system. nih.gov The halogen substitutions on the indanone ring are critical for modulating the electronic properties and binding interactions of the final hybrid agent.

Table 1: Examples of Indanone-Based Hybrid Scaffolds and Their Therapeutic Rationale

Hybrid Scaffold Concept Linked Pharmacophore/Moiety Therapeutic Rationale Potential Disease Target
Indanone-Piperidine Substituted Piperidine Acetylcholinesterase (AChE) Inhibition, Metal Chelation Alzheimer's Disease
Indanone-Spiroisoxazoline Phenylsulfonyl Group Selective COX-2 Inhibition Cancer, Inflammation
Indanone-Chalcone Substituted Phenyl Ring Tubulin Polymerization Inhibition Cancer

This table is illustrative and based on design concepts from cited research.

Identification and Exploration of New Biochemical Targets for Indanone Derivatives

While initial research on indanones has focused on established targets, the structural diversity of halogenated indanones opens avenues for identifying novel biochemical interactions. The versatility of the indanone scaffold allows it to interact with a range of enzymes and receptors. nih.gov

One major area of exploration is in neurodegenerative disorders. nih.gov Indanone derivatives have shown the ability to modulate the activity of key enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B). nih.govnih.gov Inhibition of these enzymes can increase levels of essential neurotransmitters, offering therapeutic potential for diseases like Alzheimer's and Parkinson's. nih.gov Halogenated derivatives are of particular interest as the electron-withdrawing nature of halogens can influence binding affinity and selectivity for these enzyme targets. nih.gov For example, certain indanone-piperidine hybrids have demonstrated AChE inhibition potency significantly greater than that of the reference drug donepezil. nih.gov

In oncology, indanones are being investigated for their anticancer properties. nih.govbeilstein-journals.org Some 2-benzylidene-1-indanone (B110557) derivatives have exhibited potent cytotoxicity against various human cancer cell lines by inhibiting tubulin polymerization, a critical process for cell division. beilstein-journals.orgnih.gov The halogen substitution pattern on the indanone and benzylidene rings plays a crucial role in determining the potency of these compounds. beilstein-journals.org Furthermore, research into spiroisoxazoline derivatives of indanone has identified selective COX-2 inhibition as a mechanism for their anticancer effects. nih.gov Molecular docking studies suggest that halogen atoms, such as fluorine, can form key hydrogen bonds within the active site of the COX-2 enzyme. nih.gov

Emerging research also points to antibacterial and antiviral applications. nih.govbeilstein-journals.org By modifying the indanone core, researchers have developed compounds with inhibitory activity against bacteria like Staphylococcus aureus and various viruses. nih.gov

Development of Stereoselective Synthetic Methods for Complex Halogenated Indanones

Many biological targets are chiral, meaning they interact differently with molecules depending on their three-dimensional arrangement (stereochemistry). Therefore, the development of stereoselective synthetic methods—methods that produce a specific stereoisomer—is critical for creating more effective and selective halogenated indanone-based drugs. nih.gov

Significant progress has been made in the asymmetric synthesis of the indanone core. nih.govresearchgate.net One of the powerful techniques used is the Nazarov cyclization, an electrocyclic reaction that forms a cyclopentenone ring. researchgate.netwhiterose.ac.uk Catalytic and asymmetric versions of this reaction have been developed to produce chiral indanones with high enantioselectivity. whiterose.ac.uk For instance, using chiral catalysts like Cu(II) triflate in tandem with an electrophilic fluorinating reagent, it is possible to synthesize fluorine-containing 1-indanone (B140024) derivatives stereoselectively. beilstein-journals.orgnih.gov

Another approach involves organocatalysis, which uses small, metal-free organic molecules to catalyze asymmetric reactions. researchgate.net Bifunctional cinchona alkaloids, for example, have been used to catalyze tandem reactions that introduce fluorine asymmetrically onto a cyclic ketone scaffold, achieving high enantiomeric excess (ee). researchgate.net These methods are crucial for accessing complex halogenated indanones with multiple stereocenters, which are often required for potent and selective biological activity. The development of these sophisticated synthetic tools allows chemists to precisely control the architecture of new drug candidates, paving the way for more complex and effective therapeutic agents. nih.gov

Table 2: Comparison of Synthetic Strategies for Halogenated Indanones

Synthetic Method Key Features Stereocontrol Typical Reagents/Catalysts
Friedel-Crafts Acylation/Alkylation Forms the core indanone ring from arylpropionic acids or similar precursors. beilstein-journals.orgnih.gov Generally produces racemic mixtures unless chiral auxiliaries or catalysts are used. Lewis acids (e.g., AlCl₃), Brønsted acids. nih.gov
Asymmetric Nazarov Cyclization Electrocyclization of divinyl ketones to form the cyclopentenone ring. beilstein-journals.orgwhiterose.ac.uk High enantioselectivity can be achieved using chiral Lewis acid catalysts. Chiral metal complexes (e.g., Cu(II), Ir), trifluoroacetic acid (TFA). beilstein-journals.orgwhiterose.ac.uk
Tandem Michael Addition/Fluorination Intramolecular cyclization followed by an electrophilic fluorination step. researchgate.net Excellent enantioselectivity using chiral organocatalysts. Bifunctional cinchona alkaloids, Selectfluor® (NFSI). beilstein-journals.orgresearchgate.net

Integration of Cheminformatics and Machine Learning for Accelerated Drug Discovery and Design

The integration of computational methods is revolutionizing drug discovery. nih.gov Cheminformatics and machine learning (ML) are becoming indispensable tools for designing and optimizing novel halogenated indanone derivatives, significantly accelerating the process. nih.govnih.gov

Cheminformatics involves the use of computational methods to analyze chemical data. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that correlate the chemical structure of indanone derivatives with their biological activity. nih.govnih.gov These models can then predict the potency of new, unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. This predictive power helps to reduce the time and cost associated with traditional trial-and-error approaches. emanresearch.org

Q & A

Q. What are the established synthetic routes for 7-chloro-4-fluoro-1-indanone, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of halogenated indanones typically involves Friedel-Crafts acylation, halogenation, or cyclization of substituted precursors. For this compound, fluorination and chlorination steps must be optimized to avoid side reactions. For example:

  • Fluorination : Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
  • Chlorination : Chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at controlled temperatures (0–5°C) to prevent over-halogenation .

Q. Key Considerations :

ParameterImpact on Yield/Purity
TemperatureHigher temps risk decomposition; optimal range: 0–10°C
Solvent polarityPolar aprotic solvents (e.g., DMF) enhance electrophilic substitution
StoichiometryExcess halogenating agents reduce selectivity

Q. How can the crystal structure and intermolecular interactions of this compound be characterized?

Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXD (for structure solution) is standard for resolving halogenated indanones. Key steps:

  • Data Collection : High-resolution (<1.0 Å) diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion .
  • Intermolecular Forces : Analyze C–H···O, C–Cl···π, and F···H interactions using Mercury or OLEX2 software .

Example Findings :
Similar compounds (e.g., 5-chloro-1-indanone) exhibit triclinic crystal systems with van der Waals radii influencing packing efficiency .

Q. What safety protocols are critical when handling this compound?

Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis/storage; halogenated compounds may release toxic vapors .
  • Waste Disposal : Segregate halogenated waste for incineration by certified facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Methodological Answer :

  • Contradiction Analysis :
    • NMR Discrepancies : Dynamic effects (e.g., ring puckering) may cause signal splitting; use variable-temperature NMR to assess conformational flexibility .
    • X-ray vs. DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G*) to identify systematic errors .

Case Study :
For 5-chloro-1-indanone, DFT simulations deviated <2% from X-ray data, validating computational models for halogenated systems .

Q. What experimental design principles apply when evaluating this compound as a precursor for antitumor agents?

Methodological Answer :

  • Bioactivity Screening :
    • Derivatization : Introduce sulfonylurea or methoxycarbonyl groups via nucleophilic substitution .
    • In Vitro Assays : Test cytotoxicity against HeLa or MCF-7 cell lines using MTT assays; IC₅₀ values <10 µM indicate potential .
  • Control Variables :
    • Include unsubstituted indanone as a negative control.
    • Monitor metabolic stability via HPLC-MS to assess degradation pathways .

Q. How can computational tools predict the reactivity of this compound in catalytic cross-coupling reactions?

Methodological Answer :

  • Reactivity Modeling :
    • Use Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic sites .
    • Simulate Pd-catalyzed Suzuki-Miyaura couplings; prioritize positions with highest electron density (e.g., C-4 fluorine as a directing group) .

Q. Predicted Outcomes :

Reaction SitePredicted Reactivity (kcal/mol)
C-7 ChlorineModerate (ΔG‡ ≈ 25–30)
C-4 FluorineLow (ΔG‡ ≈ 35–40)

Data Contradiction & Validation

Q. What strategies validate purity when GC/MS and elemental analysis yield conflicting results?

Methodological Answer :

  • Multi-Method Cross-Validation :
    • GC/MS : Detect volatile impurities (e.g., residual solvents) with <95% purity thresholds .
    • Elemental Analysis : Require <0.3% deviation from theoretical C/H/N values .
    • HPLC-PDA : Confirm absence of UV-active byproducts (λ = 254 nm) .

Q. Resolution Workflow :

Re-crystallize in hexane/ethyl acetate.

Repeat analyses under standardized conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.